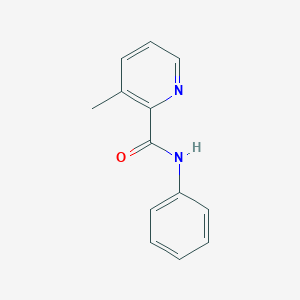

N-Phenyl-3-methylpyridine-2-carboxamide

Description

Properties

Molecular Formula |

C13H12N2O |

|---|---|

Molecular Weight |

212.25 g/mol |

IUPAC Name |

3-methyl-N-phenylpyridine-2-carboxamide |

InChI |

InChI=1S/C13H12N2O/c1-10-6-5-9-14-12(10)13(16)15-11-7-3-2-4-8-11/h2-9H,1H3,(H,15,16) |

InChI Key |

VFVFEJXRKHBYDC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=CC=C1)C(=O)NC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Substitution Patterns and Physicochemical Properties

The table below compares key structural and physicochemical features of N-Phenyl-3-methylpyridine-2-carboxamide with similar pyridinecarboxamide derivatives:

Key Observations :

- Electron-Withdrawing Groups : Compounds with trifluoromethyl () or trichlorophenyl () substituents exhibit higher molecular weights and increased lipophilicity, which may enhance membrane permeability but reduce solubility .

- Solubility Modifiers : Methylsulfanyl and dimethylamide groups () enhance aqueous solubility, critical for oral bioavailability .

Pharmacological Activity

- Anticancer Applications : The 4-chloro-3-(trifluoromethyl)phenyl derivative () demonstrates efficacy against solid tumors and leukemias, attributed to its ability to inhibit hyperproliferative signaling pathways . In contrast, this compound lacks direct evidence of antitumor activity in the provided data.

- Kinase Inhibition : PF-01247324 () and the thiazole-containing analog () are designed for kinase modulation, with trichlorophenyl and thiazole groups contributing to ATP-binding pocket interactions .

- Synthetic Intermediates : Bromo-substituted analogs () serve as intermediates for Suzuki coupling, enabling diversification of the pyridine core .

Structural Limitations and Advantages

- Steric Hindrance : The 3-methyl group in this compound may restrict binding to deep hydrophobic pockets, unlike bulkier analogs (e.g., ) .

- Electronic Effects : The electron-donating methyl group could reduce electrophilicity compared to trifluoromethyl-containing derivatives, impacting reactivity in biological systems .

Preparation Methods

Synthesis of 3-Methylpicolinic Acid Acyl Chloride

3-Methylpicolinic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride in dichloromethane (DCM) under reflux. Catalytic dimethylformamide (DMF) accelerates the reaction. For example:

Coupling with Aniline

The acyl chloride is reacted with aniline in the presence of a base (e.g., triethylamine, pyridine) to neutralize HCl.

-

Typical Conditions : Acyl chloride (73 mmol) is added dropwise to aniline (80 mmol) and triethylamine (100 mmol) in DCM at 0°C. The mixture is stirred at 25°C for 12 hr, washed with 1N HCl and brine, and purified via recrystallization (ethyl acetate/hexane).

Direct Coupling Using Carbodiimide Reagents

To avoid handling reactive acyl chlorides, carbodiimide-based coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are employed.

Protocol with DCC/DMAP

Microwave-Assisted Coupling

Microwave irradiation reduces reaction times:

-

Conditions : 3-Methylpicolinic acid, aniline, EDC, and HOBt (hydroxybenzotriazole) in DMF are irradiated at 100°C for 20 min.

Palladium-Catalyzed Suzuki-Miyaura Coupling

For derivatives with substituted phenyl groups, Suzuki coupling introduces aryl groups post-amide formation.

Bromination of Pyridine Core

Suzuki Coupling with Phenylboronic Acid

-

Conditions : 5-Bromo intermediate (1 eq), phenylboronic acid (1.2 eq), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 eq) in dioxane/water (4:1) at 90°C for 12 hr.

One-Pot Tandem Reactions

Recent advances utilize tandem reactions to streamline synthesis.

Reductive Amination and Amidation

-

Procedure : 3-Methylpicolinic acid is converted to its methyl ester, followed by reductive amination with nitrobenzene (using H₂/Pd-C) and in situ amidation.

Comparison of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Acyl Chloride Route | High yield, scalable | Requires SOCl₂ handling | 68–85% |

| Carbodiimide Coupling | Avoids acyl chlorides | Column chromatography needed | 70–82% |

| Suzuki Coupling | Enables aryl diversity | Multi-step, costly catalysts | 75–80% |

| Tandem Reactions | Streamlined process | Optimization challenges | ~65% |

Critical Reaction Parameters

-

Solvent Choice : Polar aprotic solvents (DMF, DCM) enhance coupling efficiency.

-

Temperature : Acyl chloride formation requires >70°C, while coupling proceeds at 25°C.

-

Purification : Recrystallization (ethyl acetate/hexane) or silica gel chromatography are standard.

Case Study: Optimization of Amidation

A patent highlights the role of base selection in minimizing side products:

-

Triethylamine vs. Pyridine : Triethylamine gave 85% purity vs. 72% for pyridine due to better HCl scavenging.

-

Solvent Screening : Ethyl acetate outperformed THF in reducing dimerization.

Emerging Techniques

Q & A

Q. What are the standard synthetic methodologies for preparing N-Phenyl-3-methylpyridine-2-carboxamide, and how can purity be optimized?

The synthesis typically involves coupling 3-methylpyridine-2-carboxylic acid with aniline derivatives. A common approach uses coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond under mild conditions (room temperature, 12–24 hours). Post-reaction purification via recrystallization or column chromatography is critical to achieve >95% purity. For structural validation, 1H/13C NMR and high-resolution mass spectrometry (HRMS) are employed to confirm the absence of unreacted starting materials or side products .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

A multi-technique approach is recommended:

- NMR spectroscopy : Assigns proton and carbon environments (e.g., distinguishing aromatic protons in pyridine and phenyl rings).

- Mass spectrometry : Confirms molecular ion peaks (e.g., [M+H]+) and fragmentation patterns.

- X-ray crystallography : Resolves 3D molecular geometry and crystallinity (using programs like SHELXL for refinement) .

| Technique | Purpose | Key Parameters |

|---|---|---|

| 1H NMR | Confirm connectivity of aromatic/amide protons | Chemical shifts (δ 7–8 ppm for pyridine) |

| HRMS | Validate molecular formula | Mass error < 5 ppm |

| X-ray diffraction | Determine crystal packing | R-factor < 0.05 |

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound derivatives?

Contradictions often arise from assay variability or off-target effects. To mitigate:

Q. What strategies optimize the reaction yield of this compound under scale-up conditions?

Key factors include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates.

- Catalyst screening : Test Pd-based catalysts for Suzuki-Miyaura coupling if introducing substituents.

- Temperature control : Maintain ≤60°C to prevent decarboxylation of the pyridine-carboxylic acid precursor .

Q. How does the pyridine ring’s electronic environment influence the compound’s reactivity in medicinal chemistry applications?

The electron-deficient pyridine ring facilitates nucleophilic aromatic substitution at the 2- or 4-positions. Substituents like methyl groups (at C3) enhance steric hindrance, directing reactions to specific sites. Computational studies (e.g., DFT calculations ) can predict regioselectivity by analyzing frontier molecular orbitals .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

Common issues include polymorphism and twinning. Solutions:

- Use SHELXD for phase problem resolution in twinned crystals.

- Optimize solvent systems (e.g., slow evaporation of ethanol/water mixtures).

- Employ Hirshfeld surface analysis to identify weak interactions (e.g., C-H···π) stabilizing the lattice .

Methodological Considerations

Q. How should researchers design structure-activity relationship (SAR) studies for this compound?

- Core modifications : Introduce substituents at the phenyl (e.g., halogens) or pyridine (e.g., methoxy) rings.

- Bioisosteric replacement : Replace the amide with sulfonamide or urea groups to assess potency changes.

- Pharmacokinetic profiling : Measure logP and solubility to correlate structural changes with bioavailability .

Q. What computational tools are recommended for predicting the biological targets of this compound?

- Molecular docking : AutoDock Vina or Glide for target screening (PDB IDs: kinase/integrin structures).

- QSAR models : Train datasets using PubChem bioassay data (AID 504339) .

- ADMET prediction : SwissADME for permeability and cytochrome P450 interactions .

Safety and Handling

Q. What precautions are necessary when handling this compound in laboratory settings?

- Use fume hoods and PPE (gloves, lab coats) due to acute toxicity risks (Category 4 for oral/dermal exposure).

- Store in airtight containers away from light to prevent degradation.

- Refer to Safety Data Sheets (SDS) for spill management and first-aid measures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.